![molecular formula C24H15Cl4N3O3S B14938738 2,6-dichloro-N-(2,6-dichlorobenzoyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14938738.png)
2,6-dichloro-N-(2,6-dichlorobenzoyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dichloro-N-(2,6-dichlorobenzoyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound characterized by its multiple chlorine substitutions and the presence of a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(2,6-dichlorobenzoyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process often includes:
Chlorination: Introduction of chlorine atoms to the benzene ring.
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring.
Benzoylation: Attachment of the benzoyl group to the nitrogen atom.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
化学反応の分析
Types of Reactions
2,6-dichloro-N-(2,6-dichlorobenzoyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the thiadiazole ring.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction could produce dechlorinated benzamides.
科学的研究の応用
2,6-dichloro-N-(2,6-dichlorobenzoyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-dichloro-N-(2,6-dichlorobenzoyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-6-methylbenzanilide
- 2,6-Dichloro-3-nitrobenzaldehyde
- 2,4-Dichloro-2’,6’-dimethylbenzanilide
Uniqueness
2,6-dichloro-N-(2,6-dichlorobenzoyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific substitution pattern and the presence of the thiadiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C24H15Cl4N3O3S |
|---|---|
分子量 |
567.3 g/mol |
IUPAC名 |
2,6-dichloro-N-(2,6-dichlorobenzoyl)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C24H15Cl4N3O3S/c1-34-14-10-8-13(9-11-14)12-19-29-30-24(35-19)31(22(32)20-15(25)4-2-5-16(20)26)23(33)21-17(27)6-3-7-18(21)28/h2-11H,12H2,1H3 |
InChIキー |
PMHMOABMCFPMMQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)N(C(=O)C3=C(C=CC=C3Cl)Cl)C(=O)C4=C(C=CC=C4Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


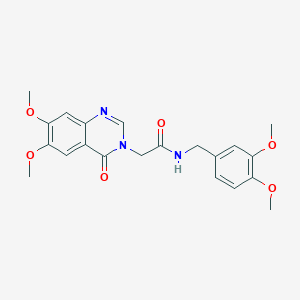
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B14938663.png)
![2-(1H-indol-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B14938668.png)
![N-{4-[(3-Acetamidophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B14938672.png)
![ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14938674.png)
![N-(3-{[2-(5-bromo-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide](/img/structure/B14938680.png)
![N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide](/img/structure/B14938699.png)
![N-{5-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide](/img/structure/B14938710.png)
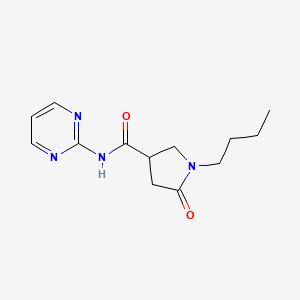
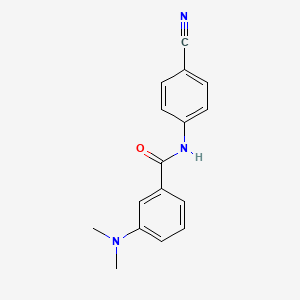
![Ethyl 1-[(4,5-dimethoxy-2-nitrophenyl)carbonyl]piperidine-4-carboxylate](/img/structure/B14938719.png)
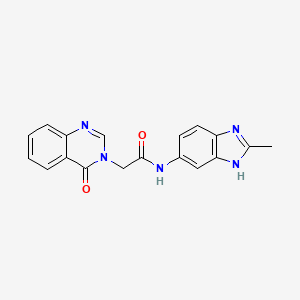
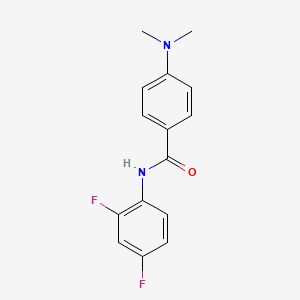
![Ethyl 2-({[1-(3-chloro-4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B14938730.png)
